REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][C:8]=1[O:9][CH3:10])[NH2:5].C(N(CC)CC)C.[C:18](OC(=O)C)(=[O:20])[CH3:19]>ClCCl>[F:1][C:2]1[CH:3]=[C:4]([NH:5][C:18](=[O:20])[CH3:19])[CH:6]=[CH:7][C:8]=1[O:9][CH3:10]
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Name
|
|
Quantity
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56.4 g
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Type
|
reactant
|
Smiles
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FC=1C=C(N)C=CC1OC
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Name
|
|
Quantity
|
56 mL
|
Type
|
reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
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400 mL
|
Type
|
solvent
|
Smiles
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ClCCl
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Name
|
|
Quantity
|
57 mL
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Type
|
reactant
|
Smiles
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C(C)(=O)OC(C)=O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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the reaction mixture is agitated for 3 hours at ambient temperature
|
Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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is cooled down
|
Type
|
WASH
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Details
|
The reaction medium is then washed successively with water, with an aqueous solution of 10% sodium bicarbonate
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic fraction is dried over sodium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue is recrystallized from an ethyl acetate/pentane mixture in order
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C=CC1OC)NC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 66.5 g | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 90.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |